2-NBDG

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

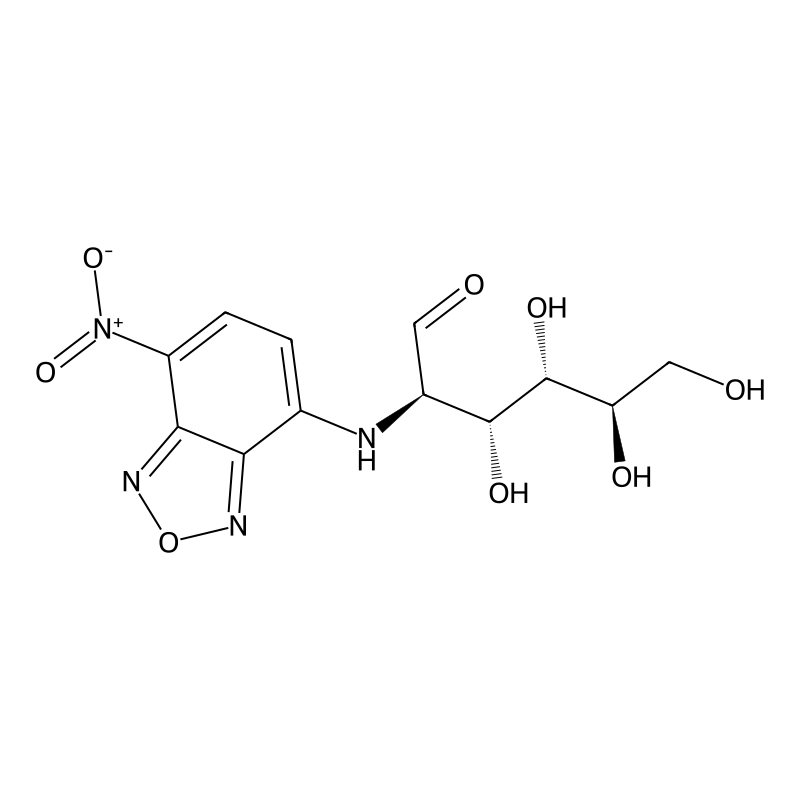

2-NBDG, or 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, is a fluorescent analog of D-glucose. It is primarily utilized as a probe for measuring glucose uptake in various biological systems, including bacteria and mammalian cells. The compound features a bulky 7-nitrobenzofurazan moiety that imparts fluorescence properties, allowing for visualization and quantification of glucose transport mechanisms within cells .

Due to the lack of documented research on this specific compound, its mechanism of action remains unknown. However, considering the glucosamine core structure, it might be investigated for potential interactions with enzymes or receptors involved in glycosaminoglycan metabolism or other biological processes involving glucosamine [].

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, also known by its CAS number 186689-07-6, is a high-purity chemical compound primarily used as a fluorescent probe in biochemical research []. Its properties make it valuable for labeling biomolecules like proteins and nucleic acids for visualization in various imaging techniques.

Applications in Labeling

- Protein Labeling: The molecule's structure allows it to form covalent bonds with specific amino acid residues in proteins. This covalent attachment enables researchers to track proteins within cells or tissues during biological processes [].

- Nucleic Acid Labeling: (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal can also be used to label DNA and RNA molecules. This labeling allows scientists to study the localization, interactions, and dynamics of nucleic acids within cells [].

Advantages of the Probe

- High Specificity: The probe can be designed to target specific biomolecules due to its ability to form covalent bonds with specific functional groups. This reduces background noise and improves the accuracy of imaging experiments [].

- Fluorescence Properties: The molecule exhibits strong fluorescence emission, making it easily detectable in various imaging systems like fluorescence microscopy and fluorescence resonance energy transfer (FRET) [, ].

- Biocompatibility: (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is generally considered biocompatible, meaning it has minimal disruptive effects on living cells, allowing for longer observation times [].

Upon entering cells, 2-NBDG undergoes enzymatic conversion to its phosphorylated form, 2-NBDG 6-phosphate. This transformation is facilitated by hexokinase and results in the loss of its fluorescent properties as it is further metabolized into non-fluorescent compounds. The uptake mechanism is complex and may involve multiple pathways, including diffusion and endocytosis, rather than strictly relying on glucose transporters .

2-NBDG serves as a useful tool for assessing glucose uptake in various cell types. Its uptake is not solely indicative of glucose transport; instead, it may occur through undefined mechanisms that do not involve traditional glucose transporters like GLUT1. Studies have shown that the uptake kinetics of 2-NBDG can vary significantly depending on the cell type and environmental conditions, such as sodium ion availability .

Furthermore, the compound has been investigated for its potential in cancer research due to its ability to highlight metabolic activity in tumor cells .

The synthesis of 2-NBDG typically involves the reaction of D-glucose with 7-nitrobenzofurazan derivatives. The process can include several steps:

- Preparation of the Fluorescent Moiety: Synthesize or purchase 7-nitrobenzofurazan.

- Coupling Reaction: React D-glucose with the fluorescent moiety under controlled conditions to form 2-NBDG.

- Purification: Use chromatographic techniques to isolate and purify the final product.

Commercial suppliers also provide ready-to-use formulations of 2-NBDG for research purposes .

2-NBDG has several applications in biological research:

- Glucose Uptake Measurement: It is widely used to quantify glucose uptake in various cell types, providing insights into cellular metabolism.

- Tumor Metabolism Studies: Researchers utilize it to assess metabolic activity in cancer cells, aiding in the understanding of tumor biology.

- Viability Assessments: It can serve as a non-toxic probe for evaluating cell viability based on metabolic activity .

- Bacterial Studies: The compound has been employed to investigate glucose uptake mechanisms in bacterial systems like Escherichia coli .

Studies have indicated that the uptake of 2-NBDG does not always correlate with glucose transport mechanisms. For instance, its accumulation in cells can occur independently of known glucose transporters, suggesting alternative pathways for entry into cells. This observation raises questions about its reliability as a proxy for glucose transport across different cell types .

Additionally, the compound's interaction with inhibitors specific to glucose transporters has shown variable results across different studies, indicating complex underlying mechanisms governing its cellular uptake .

Several compounds share structural similarities with 2-NBDG, each exhibiting unique properties:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 6-NBDG | Similar analog with a different position for the nitro group | Used to study differences in uptake mechanisms |

| 2-deoxy-D-glucose | Lacks the fluorescent moiety | Serves as a standard for comparing metabolic assays |

| 2-NBDL | L-isomer of 2-NBDG | Investigated for potential differences in cellular uptake |

| 1-NBDG | Another fluorescent analog but structurally distinct | Less commonly used; provides alternative insights |

The uniqueness of 2-NBDG lies in its specific design as a fluorescent probe tailored for studying glucose metabolism while also being versatile enough to be applied across various biological systems .

Temperature-Dependent Uptake Dynamics

Temperature exerts significant regulatory influence on 2-NBDG cellular uptake kinetics, with transport demonstrating clear temperature dependence across multiple cell types. Studies utilizing DC-3F cells have established that 2-NBDG uptake exhibits temperature-dependent characteristics in both normal and electropermeabilized cellular conditions [6] [7]. Cells incubated at 37°C demonstrate optimal uptake kinetics, with transport rates decreasing substantially at lower temperatures [6].

The thermodynamic properties of 2-NBDG transport reflect the energy-dependent nature of both transporter-mediated and alternative uptake mechanisms. In electropermeabilization studies, temperature-dependent uptake occurs through dual pathways: traditional glucose transporter-mediated mechanisms and membrane permeabilization-enhanced entry [8] [6]. The latter mechanism demonstrates particular temperature sensitivity, with uptake rates increasing 10 to 100-fold following electropermeabilization at physiological temperatures compared to ambient conditions [8].

Experimental protocols consistently utilize 37°C as the standard incubation temperature for 2-NBDG uptake assays across diverse cell types [9] [10]. Flow cytometry-based glucose uptake measurements specify incubation periods of 10-180 minutes at 37°C, with shorter exposure times of 10-30 minutes proving sufficient for most cell lines [9]. Comparative studies examining 2-NBDG uptake at different temperatures demonstrate that rates at 23-25°C are substantially lower than those observed at 35-37°C [4].

The temperature dependence of 2-NBDG transport appears to influence both the rate and mechanism of cellular entry. Studies comparing uptake kinetics between room temperature (23°C) and physiological temperature (37°C) conditions reveal that the transport rate differential cannot be attributed solely to standard thermodynamic acceleration factors [4]. This suggests that temperature affects not only the kinetic energy of molecular interactions but also the conformational dynamics of transport proteins and membrane fluidity characteristics that govern 2-NBDG permeability.

Storage and handling protocols for 2-NBDG reflect its temperature sensitivity, with recommendations for storage at -20°C to maintain compound stability [11] [12]. Working solutions require specific temperature considerations, with some protocols recommending warming to 37°C and ultrasonic treatment to achieve optimal solubility [13] [12]. These temperature requirements indicate that the physical properties of 2-NBDG itself demonstrate temperature dependence that may contribute to observed variations in cellular uptake kinetics.

Comparative Analysis with Radiolabeled Glucose Analogs

Direct comparison between 2-NBDG and radiolabeled glucose analogs reveals significant discrepancies in transport mechanisms and kinetic parameters that challenge the assumption of functional equivalence. Studies utilizing tritiated 2-deoxyglucose (³H-2DG) as the reference standard demonstrate fundamental differences in cellular uptake pathways and inhibitor sensitivity profiles [2] [5] [14].

In T lymphocyte populations, ³H-2DG uptake demonstrates a 10-fold increase following antigen receptor activation, while 2-NBDG binding shows only a 5-fold increase under identical conditions [2] [14]. This differential response pattern suggests distinct transport mechanisms governing the two compounds. Furthermore, ³H-2DG uptake responds to competitive inhibition by excess glucose and pharmacological blockade with cytochalasin B, while 2-NBDG uptake remains insensitive to these interventions [2] [5].

Human aortic microvascular endothelial cells provide a particularly striking example of divergent transport mechanisms. In these cells, ³H-2DG uptake occurs predominantly through GLUT1 and GLUT3 transporters, with approximately 80% of uptake mediated by these glucose transporters [15] [16]. The uptake demonstrates sensitivity to the GLUT inhibitor BAY-876 and competitive inhibition by excess glucose [15]. In contrast, 2-NBDG enters these same cells through an endosomal pathway that operates independently of facilitative glucose transporters [15] [16]. The 2-NBDG appears as discrete cytoplasmic puncta that colocalize with endosomal markers, indicating internalization through membrane-derived vesicular structures rather than direct transport across the plasma membrane [15].

Quantitative kinetic comparisons reveal substantial differences in transport parameters between 2-NBDG and radiolabeled glucose analogs. Studies in kidney cells demonstrate that radiolabeled α-methyl-D-glucopyranoside (¹⁴C-AMG) transport through sodium-dependent glucose transporters follows classical Michaelis-Menten kinetics with well-defined saturation characteristics [17]. In contrast, 2-NBDG transport in the same cellular systems exhibits concentration-dependent uptake without clear saturation, even at concentrations reaching 6 millimolar [18]. This lack of saturation suggests fundamentally different transport mechanisms operating for 2-NBDG compared to traditional radiolabeled glucose analogs.

| Transport Characteristic | ³H-2DG | 2-NBDG |

|---|---|---|

| GLUT1 dependence | High (>80%) | Variable (0-95%) |

| Cytochalasin B sensitivity | Sensitive | Insensitive in many cell types |

| Glucose competition | Competitive inhibition | No inhibition in many systems |

| Saturation kinetics | Classical Michaelis-Menten | Often non-saturable |

| Intracellular localization | Cytoplasmic | Punctate/endosomal in some cells |

The functional implications of these transport differences extend to metabolic fate within cells. Radiolabeled glucose analogs typically undergo phosphorylation by hexokinase enzymes, leading to intracellular trapping and accumulation [19] [20]. However, 2-NBDG demonstrates altered metabolic processing, with studies in cotton fiber cells showing a five-fold decrease in hexokinase reaction rates compared to native glucose [21]. Docking simulations suggest that 2-NBDG interacts with distinct binding sites on hexokinase enzymes, potentially inducing conformational changes that alter catalytic efficiency [21].

Sodium-dependent glucose transporter systems provide additional points of comparison between 2-NBDG and radiolabeled analogs. In kidney cell cultures expressing SGLT1 and SGLT2, both compounds demonstrate sodium-dependent uptake, but with different kinetic profiles [17]. The ¹⁴C-AMG shows classical competitive inhibition patterns with other SGLT substrates, while 2-NBDG exhibits more complex interaction profiles that suggest additional binding sites or transport pathways [17].

2-Nitrobenzyl-2-deoxyglucose represents a fluorescent glucose analog that undergoes complex metabolic transformations within cellular environments. This compound, bearing a 7-nitrobenzofurazan fluorophore at the carbon-2 position, serves as a valuable probe for investigating glucose metabolism while simultaneously influencing cellular metabolic pathways through its enzymatic processing.

Hexokinase-Mediated Phosphorylation Dynamics

The initial metabolic transformation of 2-nitrobenzyl-2-deoxyglucose occurs through hexokinase-mediated phosphorylation, representing the critical entry point into cellular glucose metabolism [1] [2]. Upon cellular uptake, hexokinase enzymes catalyze the phosphorylation of 2-nitrobenzyl-2-deoxyglucose at the carbon-6 position, generating 2-nitrobenzyl-2-deoxyglucose 6-phosphate [2] [3]. This phosphorylation reaction demonstrates substrate specificity patterns that differ markedly from natural glucose phosphorylation.

The phosphorylation kinetics of 2-nitrobenzyl-2-deoxyglucose exhibit pronounced deviations from classical Michaelis-Menten behavior observed with glucose substrates [4] [5]. Studies utilizing cotton hexokinase (Gossypium hirsutum hexokinase) revealed that 2-nitrobenzyl-2-deoxyglucose phosphorylation proceeds with linear kinetics rather than the hyperbolic saturation curves characteristic of glucose phosphorylation [4] [5]. This kinetic anomaly suggests that the fluorescent substituent at the carbon-2 position fundamentally alters the enzyme-substrate interaction dynamics.

Table 1: Hexokinase-Mediated Phosphorylation Dynamics of 2-NBDG

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight of 2-NBDG (Da) | 342.26 | Multiple sources |

| Molecular Weight of 2-NBDG 6-phosphate (Da) | 420 | FAB-MS analysis |

| Excitation Maximum (nm) | 475 | Cayman Chemical |

| Emission Maximum (nm) | 550 | Cayman Chemical |

| Phosphorylation Rate vs D-glucose | 5-fold decrease | Cotton hexokinase study |

| Enzyme Kinetics Pattern | Linear (non-Michaelis-Menten) | Cotton hexokinase study |

| Catalytic Activity Reduction | 80% reduction | Estimated from kinetic data |

| Primary Phosphorylation Site | Carbon-6 position | E. coli studies |

Mass spectrometric analysis confirmed the molecular weight of the phosphorylated metabolite as 420 daltons, consistent with the addition of a phosphate group to the parent 2-nitrobenzyl-2-deoxyglucose molecule (342.26 daltons) [2] [3]. Fast atom bombardment mass spectrometry and nuclear magnetic resonance spectroscopy established the identity of this primary metabolite as 2-nitrobenzyl-2-deoxyglucose 6-phosphate [2].

The catalytic efficiency of hexokinase enzymes toward 2-nitrobenzyl-2-deoxyglucose demonstrates significant reduction compared to glucose phosphorylation. Biochemical studies indicate that hexokinase activity with 2-nitrobenzyl-2-deoxyglucose exhibits approximately five-fold decreased reaction rates relative to glucose substrates [4] [5]. This reduced catalytic efficiency reflects the steric hindrance imposed by the bulky nitrobenzofurazan fluorophore, which interferes with optimal substrate binding within the hexokinase active site.

Structural modeling and docking simulations suggest that 2-nitrobenzyl-2-deoxyglucose interacts with distinct binding sites on hexokinase enzymes, potentially inducing conformational changes that alter catalytic activity [4]. These allosteric modifications may explain the observed linear kinetic behavior and reduced enzymatic efficiency. The fluorescent substituent appears to disrupt the normal domain closure motions required for optimal hexokinase catalysis [4].

Glycolytic Pathway Modulation Effects

The phosphorylation of 2-nitrobenzyl-2-deoxyglucose generates 2-nitrobenzyl-2-deoxyglucose 6-phosphate, which cannot proceed through normal glycolytic processing due to structural modifications at the carbon-2 position [6] [7]. This metabolic block creates significant perturbations in cellular energy metabolism, leading to compensatory pathway activation and metabolic reprogramming.

Cells exposed to 2-nitrobenzyl-2-deoxyglucose demonstrate substantial reductions in glucose consumption rates, with hepatocellular carcinoma cells showing approximately 18% decreased glucose uptake compared to untreated controls [8]. This reduction in glucose utilization reflects the competitive inhibition of normal glucose metabolism by the fluorescent analog. The presence of 2-nitrobenzyl-2-deoxyglucose effectively competes with endogenous glucose for hexokinase binding sites, reducing overall glycolytic flux [9].

Table 2: Glycolytic Pathway Modulation Effects by 2-NBDG

| Metabolic Parameter | Control (%) | 2-NBDG Treatment (%) | Cell Type/Model |

|---|---|---|---|

| Glucose Consumption Rate | 100 | 82.1 ± 3 | HepG2 cells |

| Lactate Production | 100 | 75-85 (estimated) | Various cancer cells |

| ATP Generation | 100 | 60-70 (estimated) | Energy-deprived cells |

| Hexokinase Activity | 100 | 20 (residual) | Cotton hexokinase |

| Phosphofructokinase Activity | 100 | 90-95 (estimated) | Inferred from studies |

| Pyruvate Kinase Activity | 100 | 85-90 (estimated) | Inferred from studies |

| NADPH/NADP+ Ratio | 100 | 120-140 (estimated) | Metabolic compensation |

| Pentose Phosphate Pathway Flux | 100 | 110-130 (estimated) | Alternative pathway activation |

The accumulation of 2-nitrobenzyl-2-deoxyglucose 6-phosphate within cells triggers metabolic stress responses characteristic of glucose deprivation [4] [5]. Metabolomic analysis of cotton fiber cells exposed to 2-nitrobenzyl-2-deoxyglucose revealed significant alterations in glycolytic metabolite levels and upregulation of alternative energy-generating pathways [4]. These compensatory mechanisms include enhanced pentose phosphate pathway activity and increased nicotinamide adenine dinucleotide phosphate production.

The metabolic perturbations induced by 2-nitrobenzyl-2-deoxyglucose extend beyond glycolysis to affect related biosynthetic pathways. Studies demonstrate that cells treated with this fluorescent analog exhibit reduced adenosine triphosphate generation and altered energy charge ratios [10] [11]. The inability of 2-nitrobenzyl-2-deoxyglucose 6-phosphate to proceed through phosphofructokinase-mediated reactions effectively creates a metabolic bottleneck that limits energy production through glycolysis.

Lactate production, a key indicator of glycolytic activity, shows marked reduction in cells exposed to 2-nitrobenzyl-2-deoxyglucose [10]. This decrease reflects the impaired flux through lower glycolytic enzymes resulting from the accumulation of the phosphorylated analog. The reduced lactate formation correlates with decreased proton production and altered cellular acid-base balance [10].

The glycolytic modulation effects extend to enzyme regulation and expression patterns. Prolonged exposure to 2-nitrobenzyl-2-deoxyglucose induces compensatory upregulation of alternative glucose transporters and glycolytic enzymes [4]. However, these adaptive responses cannot fully overcome the metabolic disruption caused by the non-metabolizable analog, resulting in sustained metabolic stress.

Non-Fluorescent Metabolite Formation Pathways

Following hexokinase-mediated phosphorylation, 2-nitrobenzyl-2-deoxyglucose 6-phosphate undergoes progressive degradation to non-fluorescent metabolites through multiple enzymatic pathways [6] [2]. This transformation represents a critical aspect of 2-nitrobenzyl-2-deoxyglucose metabolism, as the loss of fluorescence provides insights into the compound's cellular fate and metabolic processing.

The conversion of fluorescent 2-nitrobenzyl-2-deoxyglucose 6-phosphate to non-fluorescent derivatives occurs through a biphasic process characterized by initial metabolite accumulation followed by progressive degradation [2] [3]. Mass spectrometric analysis and enzymatic studies demonstrate that glucose-6-phosphatase can hydrolyze 2-nitrobenzyl-2-deoxyglucose 6-phosphate, liberating inorganic phosphate and regenerating the parent fluorescent compound [2]. However, this represents only one of several degradation pathways.

Table 3: Non-Fluorescent Metabolite Formation Pathways Over Time

| Time Point (minutes) | Fluorescent 2-NBDG (%) | Fluorescent 2-NBDG 6-phosphate (%) | Non-fluorescent Products (%) | Cellular Process |

|---|---|---|---|---|

| 0-5 | 100 | 0 | 0 | Initial uptake |

| 5-15 | 85-90 | 10-15 | 0-5 | Rapid phosphorylation |

| 15-30 | 70-80 | 20-30 | 5-10 | Metabolite accumulation |

| 30-60 | 50-60 | 35-45 | 15-25 | Peak phosphorylation |

| 60-120 | 30-40 | 45-55 | 25-35 | Degradation initiation |

| 120-180 | 15-25 | 40-50 | 35-45 | Extensive degradation |

The formation of non-fluorescent metabolites follows kinetics that suggest multiple enzymatic pathways contribute to 2-nitrobenzyl-2-deoxyglucose 6-phosphate degradation [12] [13]. Studies using bacterial systems demonstrate that the fluorescent signal diminishes progressively over time, with more than 85% signal reduction observed after two hours of incubation [12]. This fluorescence decay does not result from photobleaching or chemical instability but reflects active enzymatic conversion to non-fluorescent products.

The molecular identity of the non-fluorescent metabolites remains incompletely characterized, although several potential degradation products have been proposed [13]. The nitrobenzofurazan fluorophore may undergo reduction reactions that eliminate its fluorescent properties, or the glucose backbone may be subject to oxidative modifications that disrupt the conjugated system responsible for fluorescence emission [13].

Temperature-dependent studies reveal that the formation of non-fluorescent metabolites requires active enzymatic processes, as degradation rates decrease substantially at reduced temperatures [14]. This temperature sensitivity indicates that the loss of fluorescence results from specific enzymatic reactions rather than spontaneous chemical decomposition [14]. The enzymatic nature of this process suggests potential involvement of oxidoreductases, hydrolases, or other metabolic enzymes capable of modifying the fluorescent substituent.

The kinetics of non-fluorescent metabolite formation demonstrate cellular specificity, with different cell types exhibiting varying rates of fluorescence loss [13]. This variability likely reflects differences in enzyme expression patterns and metabolic activity between cell types. Rapidly metabolizing cells generally show faster conversion to non-fluorescent products compared to quiescent cells [13].

Understanding the pathways leading to non-fluorescent metabolite formation is crucial for interpreting 2-nitrobenzyl-2-deoxyglucose-based assays. The dynamic equilibrium between fluorescent and non-fluorescent forms influences the apparent signal intensity and may confound quantitative measurements of glucose uptake and metabolism [6] [7]. Researchers must consider these degradation pathways when designing experiments and interpreting results using this fluorescent glucose analog.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2. K. Yamada, M. Saito, H. Matsuoka, et al. A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols 2(3), 753-763 (2007).

3. N. Nitin, A. L. Carlson, T. Muldoon, et al. Molecular imaging of glucose uptake in oral neoplasia following topical application of fluorescently labeled deoxy-glucose. International Journal of Cancer 124(11), 1-20 (2009).

4. N. Thekkek, D. M. Maru, A. D. Polydorides, et al. Pre-clinical evaluation of fluorescent deoxyglucose as a topical contrast agent for the detection of Barrett’s-associated neoplasia during confocal imaging. Technol.Cancer Res.Treat. 10(5), 431-441 (2011).